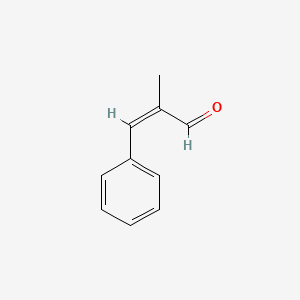

2-Methyl-3-phenyl-2-propenal

説明

2-Methyl-3-phenyl-2-propenal, also known as alpha-methyl cinnamaldehyde or 2-methyl-3-phenylacrolein, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, cassia, and cinnamon tasting compound that can be found in herbs and spices and peppermint. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a member of cinnamaldehydes.

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)

作用機序

Target of Action

Alpha-Methyl cinnamaldehyde has been shown to have a broad range of biological activities, including antifungal and antibiofilm activities . It has been found to interact with a variety of targets, including cellular proteins

Mode of Action

Alpha-Methyl cinnamaldehyde interacts with its targets primarily through covalent bonding . It has the ability to react with skin proteins to produce allergic sensitization . In addition, it has been found to inhibit hyphal growth and cell aggregation .

Biochemical Pathways

The compound is a phenylpropanoid that is naturally synthesized by the shikimate pathway . It has been found to inhibit the NF-κB pathway and modulate pro-inflammatory mediators

Pharmacokinetics

It is known that the compound hasantifungal activity . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

Alpha-Methyl cinnamaldehyde has been found to have a variety of effects at the molecular and cellular level. It can inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis . It also has the ability to disrupt bacterial cells and induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of Alpha-Methyl cinnamaldehyde can be influenced by various environmental factors. For instance, it has been found that the compound decomposes to styrene because of oxidation as a result of bad storage or transport conditions . More research is needed to fully understand how environmental factors influence the compound’s action.

生化学分析

Biochemical Properties

Alpha-Methyl Cinnamaldehyde interacts with various enzymes and proteins. It is known to have antifungal activity, suggesting it interacts with biomolecules in fungi to inhibit their growth

Cellular Effects

It is known to have antifungal activity, suggesting it influences cell function in fungi

Molecular Mechanism

It is known to have antifungal activity, suggesting it exerts its effects at the molecular level

生物活性

2-Methyl-3-phenyl-2-propenal, commonly known as alpha-methylcinnamaldehyde, is an organic compound belonging to the class of cinnamaldehydes. It has garnered attention due to its diverse biological activities, particularly its antifungal and antibiofilm properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential applications in various fields.

- IUPAC Name : (2Z)-2-methyl-3-phenylprop-2-enal

- Chemical Formula : C10H10O

- Molecular Weight : 146.1858 g/mol

The biological effects of this compound are primarily attributed to its ability to interact with cellular proteins and enzymes through covalent bonding. Its mechanisms include:

- Antifungal Activity : The compound exhibits significant antifungal properties by disrupting the cell membrane integrity of fungal cells, inhibiting their growth and proliferation .

- Antibiofilm Activity : It has been shown to prevent the formation of biofilms, which are clusters of microorganisms that adhere to surfaces and are resistant to treatment .

- Cellular Effects : The compound influences various cellular processes, including:

Biochemical Pathways

This compound is synthesized via the shikimate pathway, a crucial metabolic route in plants for producing aromatic compounds. It modulates pro-inflammatory mediators through the NF-κB pathway, indicating its potential role in inflammatory responses .

Antifungal Studies

In vitro studies have demonstrated that this compound exhibits potent antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit fungal growth at low concentrations.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 30 |

| Trichophyton rubrum | 25 |

Case Studies

A study conducted on C57BL/6 mice assessed the acute toxicity of this compound at a dosage of 2000 mg/kg. The results indicated no significant morbidity or mortality, suggesting a favorable safety profile for further research and potential therapeutic applications .

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an antifungal agent or as part of formulations aimed at preventing biofilm-related infections.

- Food Industry : Its presence in herbs and spices makes it a potential biomarker for food consumption analysis .

- Agriculture : Due to its insecticidal properties, it could be explored as a natural pesticide alternative.

科学的研究の応用

Pharmaceutical Applications

2-Methyl-3-phenyl-2-propenal exhibits significant biological activities that make it valuable in pharmaceutical applications:

- Antifungal Properties : Studies have demonstrated that this compound possesses antifungal activity, making it useful in formulations aimed at treating fungal infections. It has been shown to inhibit the growth of various fungi by interacting with cellular proteins through covalent bonding .

- Biofilm Prevention : The compound has also been identified as effective in preventing biofilm formation, which is crucial in managing chronic infections associated with medical devices and implants .

Food Industry

In the food sector, this compound serves multiple purposes:

- Flavoring Agent : Its pleasant aroma and flavor profile make it a popular choice as a natural flavoring agent in food products, particularly in confections and baked goods. Its sweet and spicy notes enhance the sensory experience of various culinary applications .

- Potential Biomarker : Given its presence in certain herbs and spices, this compound may serve as a biomarker for the consumption of these foods, aiding in dietary studies and nutritional assessments .

Environmental Science

The environmental implications of this compound are noteworthy:

- Sustainable Synthesis : Recent studies have focused on eco-friendly synthesis methods for producing this compound from readily available precursors such as benzaldehyde and propanal. These methods emphasize green chemistry principles by minimizing waste and energy consumption .

Cosmetic Industry

The aromatic properties of this compound make it an attractive ingredient in cosmetic formulations:

- Fragrance Component : Its sweet and spicy aroma is utilized in perfumes and personal care products, enhancing their olfactory appeal .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of this compound, researchers tested its efficacy against common fungal pathogens. The results indicated that the compound significantly inhibited fungal growth at various concentrations, demonstrating its potential as an active ingredient in antifungal treatments.

Case Study 2: Flavor Profile Analysis

A comprehensive analysis of food products containing this compound revealed its role in enhancing flavor profiles. Sensory evaluation tests showed that products with this compound were preferred over those without it, highlighting its importance as a flavoring agent.

特性

IUPAC Name |

(Z)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018368 | |

| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66051-14-7, 101-39-3 | |

| Record name | alpha-Methylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of α-Methyl Cinnamaldehyde?

A1: α-Methyl Cinnamaldehyde can be synthesized through a process involving benzaldehyde and n-propylaldehyde. This method, as described in the research, emphasizes simplicity, cost-effectiveness, and a high yield rate []. This makes it particularly suitable for industrial-scale production.

Q2: The provided research mentions the identification of novel phenylalkenal compounds. What is the relevance of these compounds in the context of ginseng research?

A2: The research identified several phenylalkenal compounds, including 2-Methyl-3-phenyl-2-propenal (α-Methyl Cinnamaldehyde), in the essential oil of fresh Panax ginseng root []. Notably, 2-phenyl-2-nonenal was identified for the first time as a plant-based volatile constituent. This discovery contributes to a deeper understanding of ginseng's complex chemical profile and its potential biological activities.

Q3: How does the structure of α-Methyl Cinnamaldehyde relate to its potential applications?

A3: α-Methyl Cinnamaldehyde, with its characteristic aldehyde group attached to an unsaturated carbon chain, is classified as an α,β-unsaturated aldehyde []. This structural feature plays a crucial role in its reactivity and makes it a valuable building block in organic synthesis. For instance, it can undergo reactions like aldol condensations to create more complex molecules [], highlighting its potential in the development of fragrances and other specialized chemicals.

Q4: Are there any studies on the thermodynamic properties of α-Methyl Cinnamaldehyde?

A4: Yes, the "DIPPR Project 871 for 1996" investigated thermodynamic properties and ideal-gas enthalpies of formation for various compounds, including α-Methyl Cinnamaldehyde []. This type of data is essential for understanding the compound's behavior under different conditions and for developing industrial processes involving this compound.

Q5: Is α-Methyl Cinnamaldehyde used in any pharmaceutical applications?

A5: While not directly mentioned in the provided research, α-Methyl Cinnamaldehyde serves as a key intermediate in the synthesis of Epalrestat []. Epalrestat is a drug used to treat diabetic neuropathy, highlighting a potential indirect link between α-Methyl Cinnamaldehyde and pharmaceutical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。